REACTION_CXSMILES
|
CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N+:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=1[NH2:22].[CH3:23][O:24][C:25]1[CH:33]=[CH:32][CH:31]=[CH:30][C:26]=1[C:27](Cl)=O>>[Br:21][C:18]1[CH:19]=[CH:20][N:15]2[N:14]=[C:27]([C:26]3[CH:30]=[CH:31][CH:32]=[CH:33][C:25]=3[O:24][CH3:23])[N:22]=[C:16]2[CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=C(C=C(C=C1)Br)N
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was prepared in the same manner
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)N=C(N2)C2=C(C=CC=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 490 mg | |
YIELD: PERCENTYIELD | 28.4% | |
YIELD: CALCULATEDPERCENTYIELD | 28.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |